2-Nitro-5-phenoxybenzaldehyde
Overview
Description
2-Nitro-5-phenoxybenzaldehyde is a chemical compound with the linear formula C13H9NO4 . It has a molecular weight of 243.221 .
Synthesis Analysis
The synthesis of 2-Nitro-5-phenoxybenzaldehyde can be achieved through a reaction involving 5-fluoro-2-nitrobenzaldehyde, phenol, and potassium carbonate in N,N-dimethyl-formamide (DMF) under an inert atmosphere . The reaction mixture is stirred at 80°C for 3 hours, then cooled to room temperature and evaporated in vacuo . The residue is then poured into 0.5 N NaOH and extracted with CH2Cl2 .Molecular Structure Analysis
The molecular structure of 2-Nitro-5-phenoxybenzaldehyde consists of a benzene ring substituted with a nitro group (-NO2) and a phenoxy group (-OC6H5) .Scientific Research Applications
Crystal Structure and Geometry-Optimization Study
2-Nitro-5-phenoxybenzaldehyde has been studied in the context of crystal structure and geometry optimization. For instance, a study on 5-Nitro-2-hydroxybenzaldehyde, a related compound, detailed the formation of a Schiff base existing as a zwitterionic form, with implications for understanding molecular interactions in solid states. This research can provide insights into the physicochemical properties and potential applications of 2-Nitro-5-phenoxybenzaldehyde (Mondal et al., 2002).
Role in Synthesis of DNA Intercalators
Another significant application of similar compounds is in the synthesis of DNA intercalators. A study demonstrated the conversion of 2-Nitro-5-methoxybenzaldehyde into amines and further into phthalazines, which are potential precursors to DNA intercalators (Tsoungas & Searcey, 2001). This showcases the role of such compounds in biochemical research and pharmaceutical applications.
Spectrophotometric Determination of Metal Ions
The derivatives of 2-Nitro-5-phenoxybenzaldehyde have been utilized in spectrophotometric methods for determining metal ions. For example, a compound synthesized from 2-Hydroxybenzaldehyde-5-nitro-pyridylhydrazone was used for the spectrophotometric determination of cobalt, highlighting its utility in analytical chemistry (Park & Cha, 1998).
Nitration Processes in Organic Synthesis
In organic synthesis, nitration processes involving compounds like 2-Nitro-5-phenoxybenzaldehyde are critical. A study described the use of continuous flow chemistry for the selective and efficient nitration of 2-isopropoxybenzaldehyde to produce 2-isopropoxy-5-nitrobenzaldehyde, a crucial building block in various syntheses (Knapkiewicz et al., 2012).
Synthesis of Organic Compounds
The role of similar compounds in the synthesis of various organic compounds, such as 2-Acyl-2-alkyl-3-nitro-2H-chromenes, demonstrates the versatility of 2-Nitro-5-phenoxybenzaldehyde in organic chemistry. These syntheses have implications for developing new materials and chemicals (Ahrach et al., 1997).
Stabilization and Catalytic Activity Studies
The compound has been involved in studies related to the stabilization of redox states and catalytic activity, especially in galactose oxidase models. Such research contributes to understanding enzyme function and designing catalysts for industrial applications (Arion et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-nitro-5-phenoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-9-10-8-12(6-7-13(10)14(16)17)18-11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFFVZTVVZXQEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657870 | |
Record name | 2-Nitro-5-phenoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
548798-25-0 | |
Record name | 2-Nitro-5-phenoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Nitro-5-phenoxybenzaldehyde in the synthesis of indazole derivatives and what biological activities are associated with these derivatives?
A1: 2-Nitro-5-phenoxybenzaldehyde serves as a crucial starting material in the synthesis of novel indazole derivatives. [] The synthesis involves a two-step reaction:
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